molecular formula C14H19ClO3 B13774618 Butyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 97659-37-5

Butyl 2-(4-chloro-2-methylphenoxy)propanoate

Cat. No.: B13774618
CAS No.: 97659-37-5
M. Wt: 270.75 g/mol
InChI Key: HLSZELGMPRJPOA-UHFFFAOYSA-N
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Description

Butyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of phenoxypropanoic acid and is characterized by the presence of a butyl ester group, a chlorinated aromatic ring, and a methyl group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-chloro-2-methylphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propanoic acid.

    Reduction: Formation of butyl 2-(4-chloro-2-methylphenoxy)propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Butyl 2-(4-chloro-2-methylphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a plant growth regulator.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of butyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural plant hormones. The compound can bind to receptor sites, triggering a cascade of biochemical reactions that influence plant growth and development. The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(4-chloro-2-methylphenoxy)acetate
  • Octyl 2-(4-chloro-2-methylphenoxy)propanoate
  • Ethyl 2-(4-chloro-2-methylphenoxy)propanoate

Uniqueness

Butyl 2-(4-chloro-2-methylphenoxy)propanoate is unique due to its specific ester group and the presence of both chlorine and methyl substituents on the aromatic ring. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

97659-37-5

Molecular Formula

C14H19ClO3

Molecular Weight

270.75 g/mol

IUPAC Name

butyl 2-(4-chloro-2-methylphenoxy)propanoate

InChI

InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

HLSZELGMPRJPOA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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